![molecular formula C17H17F3N2O3S B4434684 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B4434684.png)
1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine
Overview
Description
1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine, also known as TFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The mechanism of action of 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine is not fully understood. However, it is believed to exert its effects by interacting with various enzymes and receptors in the body. 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine has been shown to inhibit the activity of carbonic anhydrase by binding to its active site. It has also been shown to interact with the acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
Biochemical and Physiological Effects:
1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, as mentioned earlier. 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine has also been shown to possess significant anti-inflammatory and antioxidant properties. In addition, it has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in lab experiments. It has also been shown to exhibit potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme function and inhibition. However, 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the specific enzyme or receptor being targeted.
Future Directions
There are several future directions for research on 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine also has potential applications in other fields such as agrochemicals and materials science, and further research is needed to explore these areas.
Scientific Research Applications
1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. 1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine has also been shown to possess significant neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-phenyl-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)25-15-6-8-16(9-7-15)26(23,24)22-12-10-21(11-13-22)14-4-2-1-3-5-14/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJTWJILPFMIKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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